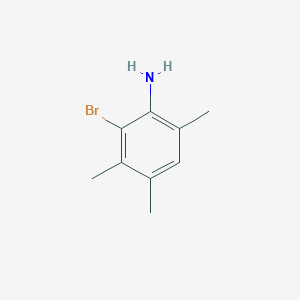

2-Bromo-3,4,6-trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIDFBDPMOPWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302843 | |

| Record name | 2-bromo-3,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-50-0 | |

| Record name | 2-bromo-3,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3,4,6-TRIMETHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3,4,6-trimethylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3,4,6-trimethylaniline, a substituted aromatic amine with significant potential in synthetic organic chemistry and drug discovery. By synthesizing data from established chemical principles and analogous compounds, this document offers insights into its chemical properties, reactivity, synthesis, and potential applications.

Core Chemical and Physical Properties

2-Bromo-3,4,6-trimethylaniline, with the CAS number 102236-50-0, is a polysubstituted aniline.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-3,4,6-trimethylaniline | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Monoisotopic Mass | 213.01531 Da | [1] |

| SMILES | CC1=CC(=C(C(=C1C)Br)N)C | [1] |

| InChI | InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3 | [1] |

| CAS Number | 102236-50-0 | [1] |

Synthesis of 2-Bromo-3,4,6-trimethylaniline: An Overview

The synthesis of 2-Bromo-3,4,6-trimethylaniline would logically proceed via the electrophilic aromatic substitution of 3,4,6-trimethylaniline. The amino group of the aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions.[3] In the case of 3,4,6-trimethylaniline, the para position (relative to the amino group) is occupied by a methyl group, and the ortho positions are at C2 and C6. The C6 position is also occupied by a methyl group, leaving the C2 and C5 positions as the most likely sites for substitution. Given the steric hindrance from the adjacent methyl group at C3 and the amino group, the C5 position would be the more sterically accessible site for bromination. Therefore, direct bromination of 3,4,6-trimethylaniline would likely yield 2-bromo-3,4,5-trimethylaniline and/or 5-bromo-2,3,4-trimethylaniline.

To achieve the desired 2-bromo-3,4,6-trimethylaniline, a multi-step synthesis starting from a different precursor or utilizing a directing group strategy might be necessary. However, a plausible direct bromination of 3,4,6-trimethylaniline is outlined below, acknowledging that regioselectivity could be a challenge.

Proposed Synthetic Workflow

The direct bromination of 3,4,6-trimethylaniline is an electrophilic aromatic substitution reaction. Due to the high reactivity of the aniline ring, controlling the reaction to achieve mono-bromination can be challenging, with a risk of over-bromination.[4][5]

Caption: Proposed synthetic workflow for 2-Bromo-3,4,6-trimethylaniline.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from general procedures for the bromination of activated aromatic rings and should be optimized for this specific substrate.[6][7][8]

Materials:

-

3,4,6-trimethylaniline

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

Solvent (e.g., Dichloromethane, Acetic Acid, or Carbon Tetrachloride)

-

Quenching solution (e.g., saturated aqueous sodium bisulfite or sodium thiosulfate)

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 3,4,6-trimethylaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to moderate the reaction rate and improve selectivity.

-

Addition of Brominating Agent: Slowly add a solution of 1.0 equivalent of the brominating agent (e.g., NBS in the same solvent) dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C. The use of a milder brominating agent like NBS is often preferred to control the reaction and prevent over-bromination.[7][8]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Bromo-3,4,6-trimethylaniline.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and melting point analysis. The regiochemistry of the bromination should be unequivocally determined using 2D NMR techniques (e.g., NOESY) to confirm the position of the bromine atom.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show:

-

A singlet for the aromatic proton.

-

A broad singlet for the -NH₂ protons.

-

Three distinct singlets for the three methyl groups.

The chemical shifts of the methyl protons will be influenced by the electronic effects of the bromine and amino groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, and its chemical shift can be predicted using empirical calculations or by comparison with related compounds.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-3,4,6-trimethylaniline is governed by the interplay of the electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, while the bromine atom is a deactivating but ortho-, para-directing group. The methyl groups are weakly activating. The remaining unsubstituted position on the aromatic ring (C5) will be the primary site for further electrophilic attack, influenced by the directing effects of the existing substituents.

Caption: General electrophilic aromatic substitution on 2-Bromo-3,4,6-trimethylaniline.

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions, including:

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[3]

-

Acylation: Reaction with acyl halides or anhydrides to form amides. This is also a common strategy to protect the amino group and moderate its activating effect during other reactions.[4]

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Applications in Drug Development and Research

Bromoanilines are valuable building blocks in medicinal chemistry.[14][15][16][17] The introduction of a bromine atom can significantly impact the pharmacological properties of a molecule by:

-

Modulating Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introducing a Site for Further Functionalization: The carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.[14]

-

Enhancing Binding Affinity: Bromine can act as a heavy atom that can form halogen bonds with biological targets, potentially increasing the potency of a drug candidate.

2-Bromo-3,4,6-trimethylaniline can serve as a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[16] Its specific substitution pattern offers a unique scaffold for the design of novel molecules with potential therapeutic applications.

Safety and Handling

Based on the GHS classification for 2-Bromo-3,4,6-trimethylaniline, it is considered to be a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is crucial to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Bromo-3,4,6-trimethylaniline is a valuable, albeit not extensively studied, chemical building block. This guide has synthesized available information to provide a comprehensive overview of its properties, a plausible synthetic approach, predicted spectroscopic characteristics, and potential applications. As research in medicinal and materials chemistry continues to evolve, the utility of such uniquely substituted anilines is likely to expand, making a thorough understanding of their chemical behavior increasingly important.

References

-

Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]

-

Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Oriental Journal of Chemistry. Available at: [Link]

-

Why does the NH2 group in aniline lead to unwanted polysubstitution in benzene rings? Pearson+. Available at: [Link]

-

2-Bromo-3,4,6-trimethylaniline. PubChem. Available at: [Link]

-

Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]

-

Linear Free Energy Study of Ring-Substituted Aniline Ozonation for Developing Treatment of Aniline-Based Pesticide Wastes. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]

-

Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

2-Bromoaniline. SpectraBase. Available at: [Link]

-

3-Bromo-2,4,6-trimethylaniline. PubChem. Available at: [Link]

-

N,N'-Dimesitylethylenediimine. Organic Syntheses. Available at: [Link]

-

Electrophilic substitution-halogenation of benzene rings. The Chemistry Teacher. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

2-bromo-3,4,6-trimethylaniline (C9H12BrN). PubChemLite. Available at: [Link]

-

3-Bromo-2,4,6-trimethylaniline. NIST WebBook. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. Available at: [Link]

-

Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega. Available at: [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. Available at: [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem. Available at: [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 2-Bromo-3,4,6-trimethylaniline | C9H12BrN | CID 290575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴-2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Why does the NH2 group in aniline lead to unwanted polysubstituti... | Study Prep in Pearson+ [pearson.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 3-Bromo-2,4,6-trimethylaniline | C9H12BrN | CID 688300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 15. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. sciencescholar.us [sciencescholar.us]

Molecular Weight Dynamics and Mass Spectrometric Validation of 2-Bromo-3,4,6-trimethylaniline

Executive Summary

2-Bromo-3,4,6-trimethylaniline (CAS: 102236-50-0) is a highly substituted, halogenated aromatic amine that serves as a critical synthetic intermediate in preclinical drug development. Often utilized as a building block for sterically hindered pharmacophores and kinase inhibitors, a rigorous understanding of its molecular weight and isotopic distribution is foundational. This whitepaper provides an in-depth analysis of its mass properties (Average MW: 214.10 g/mol ), the causality behind its analytical validation, and its strategic advantages in lead optimization workflows.

Structural Composition and Mass Contributions

The empirical formula of 2-Bromo-3,4,6-trimethylaniline is C9H12BrN . The overall molecular weight is derived from the precise sum of its atomic constituents. Understanding the mass contribution of each functional group is essential for predicting how further synthetic modifications will impact the final drug candidate's physicochemical profile [1].

-

Aniline Core (C6H7N): Provides the foundational aromatic scaffold and the primary amine necessary for coupling reactions.

-

Trimethyl Substitution (+3CH3): The addition of methyl groups at positions 3, 4, and 6 contributes approximately 42.08 g/mol to the total mass. These groups are strategically placed to increase lipophilicity and create a rigid, sterically restricted conformation that enhances target binding affinity.

-

Bromine Atom (+Br): Positioned at C2, the heavy halogen is the most significant contributor to the molecular weight variance, drastically altering the mass-to-charge (m/z) profile and serving as a reactive site for cross-coupling (e.g., Suzuki-Miyaura reactions).

Structural contributions to the total molecular weight of 2-Bromo-3,4,6-trimethylaniline.

Average Molecular Weight vs. Monoisotopic Mass

In pharmaceutical workflows, distinguishing between average molecular weight and monoisotopic mass is a critical requirement [2].

For bulk synthesis, formulation, and molarity calculations, the average molecular weight (214.10 g/mol ) is utilized. However, for analytical verification via mass spectrometry, the monoisotopic mass (213.0153 Da) is the required metric. This divergence is caused by the natural isotopic abundance of Bromine, which exists as 79Br (50.69%) and 81Br (49.31%). Because these isotopes occur in a near 1:1 ratio, the compound does not exhibit a single mass peak, but rather a characteristic doublet—a feature that is leveraged for self-validating analytical protocols.

Experimental Methodology: HRMS Validation Protocol

To ensure absolute structural integrity and rule out isobaric impurities, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. The following step-by-step protocol is designed as a self-validating system , relying on internal calibration and isotopic pattern matching.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of 2-Bromo-3,4,6-trimethylaniline in 1 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor. The basic amine group of the aniline scaffold readily accepts this proton, ensuring maximum ionization efficiency to form the [M+H]+ precursor ion.

-

-

Instrument Calibration (Self-Validation Step 1): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the acquisition.

-

Causality: Real-time mass correction against a known standard compensates for time-of-flight (TOF) instrument drift. If the lock-mass deviates, the run is invalidated, guaranteeing mass accuracy within < 5 ppm.

-

-

Ionization: Introduce the sample via Electrospray Ionization in positive mode (ESI+).

-

Isotopic Pattern Matching (Self-Validation Step 2): Acquire spectra in the m/z 100-500 range. The system validates the compound's identity only if a distinct doublet is observed at m/z 214.023 ( 79Br ) and m/z 216.021 ( 81Br ) with an intensity ratio of roughly 1:1.

-

Causality: Relying on a single mass peak is prone to false positives from isobaric interferences. The strict requirement of the 1.998 Da separated doublet ensures absolute identification confidence.

-

Step-by-step HRMS workflow for exact mass validation and isotopic pattern matching.

Implications in Drug Development

The molecular weight of a synthetic intermediate directly dictates the trajectory of lead optimization. According to Lipinski's Rule of Five, a viable oral drug candidate should have a molecular weight under 500 Da.

Starting with 2-Bromo-3,4,6-trimethylaniline (214.10 g/mol ) is highly strategic [3]. It consumes less than half of the "molecular weight budget," allowing medicinal chemists ample room to append additional pharmacophores—such as hinge-binding motifs or solubilizing groups—without violating physicochemical guidelines. Furthermore, the heavy bromine atom increases the compound's partition coefficient (LogP), enhancing passive membrane permeability, while the trimethyl substitution creates a sterically hindered environment that can lock the final molecule into a bioactive conformation.

Quantitative Data Summary

The following table summarizes the critical mass and identification metrics required for the procurement, synthesis, and validation of 2-Bromo-3,4,6-trimethylaniline.

| Property | Value | Clinical / Analytical Significance |

| CAS Number | 102236-50-0 | Unique chemical identifier for procurement and safety tracking. |

| Molecular Formula | C9H12BrN | Defines the stoichiometric baseline for synthesis. |

| Average Molecular Weight | 214.10 g/mol | Utilized for bulk synthesis, yield, and molarity calculations. |

| Monoisotopic Mass | 213.0153 Da | The exact target mass for high-resolution mass spectrometry. |

| Exact Mass [M+H]+ ( 79Br ) | 214.023 Da | Primary isotopic peak observed in ESI+ mode. |

| Exact Mass [M+H]+ ( 81Br ) | 216.021 Da | Secondary isotopic peak (1:1 ratio with 79Br for validation). |

References

-

PubChem: "2-Bromo-3,4,6-trimethylaniline | C9H12BrN | CID 290575" - National Center for Biotechnology Information. Available at:[Link]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,4,6-trimethylaniline

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-Bromo-3,4,6-trimethylaniline (CAS: 102236-50-0)[1]. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations, and the rationale behind methodological choices.

The synthesis of specifically substituted bromoanilines is a critical process in the development of novel pharmaceutical and agrochemical agents. The target molecule, 2-Bromo-3,4,6-trimethylaniline, presents a unique challenge due to the high activation of its aromatic ring by both the amino group and three methyl substituents. The primary obstacle is achieving regioselective monobromination while preventing the formation of undesired polybrominated byproducts.

While a direct, published protocol for the bromination of the immediate precursor, 3,4,6-trimethylaniline, is not prominently featured in established literature, the core principles are expertly demonstrated through the synthesis of closely related, well-documented analogues. This guide will therefore focus on the strategic electrophilic bromination of polymethylated anilines, using the synthesis of 2-bromo-3,4,5-trimethylaniline as a validated and adaptable framework. This approach provides a robust, scientifically-grounded blueprint for achieving the target synthesis.

Part 1: The Core Challenge: Managing Hyperactivity in Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-3,4,6-trimethylaniline is fundamentally an electrophilic aromatic substitution reaction. The mechanism hinges on the attack of an electrophile, the bromonium ion (Br+), on the electron-rich aniline ring.

Causality of Reactivity: The synthetic challenge is rooted in the powerful electron-donating nature of the substituents on the aromatic ring.

-

The Amino Group (-NH₂): This is one of the strongest activating groups in electrophilic aromatic substitution. Through resonance, the nitrogen's lone pair of electrons dramatically increases the electron density of the ring, particularly at the ortho and para positions. This makes the molecule highly susceptible to electrophilic attack.

-

Methyl Groups (-CH₃): As alkyl groups, the three methyl substituents are also activating, further increasing the ring's nucleophilicity through an inductive effect.

This cumulative activation makes the starting aniline so reactive that controlling the extent of bromination is difficult. Uncontrolled reactions with strong brominating agents like aqueous bromine typically lead to a mixture of polybrominated products, significantly reducing the yield of the desired mono-bromo compound.[2][3] The primary byproduct in analogous syntheses is often the dibrominated species, formed because the mono-bromo product is still highly activated and can undergo a second substitution.[3]

Part 2: Strategic Pathways for Controlled Monobromination

To overcome the challenge of over-bromination, two primary strategies can be employed. The choice between them depends on the required purity, scale, and tolerance for multi-step synthesis.

Strategy A: Direct Bromination with Precision Control

This approach involves the direct reaction of the aniline precursor with a brominating agent under carefully managed conditions to favor the mono-substituted product.

-

Rationale for Brominating Agent Selection: The use of elemental bromine (Br₂) is often too aggressive, leading to poor selectivity.[2] A milder, more controlled source of electrophilic bromine is required. N-Bromosuccinimide (NBS) is the reagent of choice in this context.[2][3] NBS provides a low, steady concentration of the bromonium ion, which allows for more selective reaction with the highly activated ring.

-

The Role of Stoichiometry: To favor monobromination, it is critical to use a precise 1:1 molar ratio of the aniline to NBS.[3] Using an excess of the brominating agent will inevitably drive the reaction toward the formation of di- and tri-brominated byproducts.

-

Kinetic Control via Temperature: Executing the reaction at low temperatures (e.g., 0–5 °C) is a crucial tactic.[3] Lowering the temperature decreases the overall reaction rate, enhancing the kinetic preference for the formation of the mono-bromo product over subsequent brominations.

-

Solvent Considerations: The choice of solvent can influence selectivity. Non-polar aprotic solvents, such as chloroform or dichloromethane, are often preferred as they do not solvate ions as strongly as polar solvents, which can help moderate reactivity.[2]

Strategy B: The Protecting Group Approach for Ultimate Control

For syntheses demanding the highest level of purity and control, a protecting group strategy is the most robust method. This involves temporarily "muting" the powerful activating effect of the amino group.

-

Causality of Protection: By converting the amino group (-NH₂) into an acetamido group (-NHCOCH₃), its activating influence is significantly reduced.[3][4] The lone pair on the nitrogen atom is now delocalized by resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring. The acetamido group remains ortho-, para-directing but is a much weaker activator, which effectively prevents over-bromination.

-

The Three-Step Workflow:

-

Protection: The starting aniline is reacted with acetic anhydride to form the corresponding N-acetylated compound.[4]

-

Bromination: The N-acetylated intermediate is then subjected to bromination. Due to the moderated activation, this step proceeds cleanly to give the mono-bromo product with high regioselectivity.

-

Deprotection: The acetyl group is removed via acid- or base-catalyzed hydrolysis, restoring the amino group and yielding the final, pure 2-bromo-aniline product.[4]

-

The following diagram illustrates the decision-making process and workflows for these two primary synthetic strategies.

Caption: Comparative workflow for the synthesis of 2-Bromo-3,4,6-trimethylaniline.

Part 3: Experimental Protocols and Data

The following protocols are based on established procedures for the synthesis of structurally similar anilines and serve as a validated starting point for optimization.[2][3][4]

Protocol 1: Direct Monobromination using NBS (Strategy A)

Objective: To synthesize 2-Bromo-3,4,5-trimethylaniline as a procedural analogue.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethylaniline (1.0 equivalent) in anhydrous chloroform.

-

Temperature Control: Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: Dissolve N-bromosuccinimide (1.0 equivalent) in chloroform and add it dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes to consume any unreacted bromine.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired mono-bromo product from starting material and dibromo-byproduct.

Protocol 2: Synthesis via Acetyl Protection (Strategy B)

Objective: To synthesize 2-Bromo-3,4,5-trimethylaniline via a three-step protected route.

Step A: Protection (Acetylation)

-

Dissolve 3,4,5-trimethylaniline (1.0 equivalent) in dichloromethane.

-

Add acetic anhydride (1.1 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.[4]

-

Stir the mixture at room temperature and monitor by TLC until the starting aniline is consumed.

-

Work up by adding water and extracting the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude N-(3,4,5-trimethylphenyl)acetamide, which can often be used in the next step without further purification.[4]

Step B: Bromination of the Protected Intermediate

-

Dissolve the crude acetamide from the previous step in a suitable solvent, such as acetic acid or chloroform.

-

Add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

-

Stir until TLC analysis indicates the completion of the reaction.

-

Work up by quenching with sodium thiosulfate, followed by extraction and concentration.

Step C: Deprotection (Hydrolysis)

-

Reflux the crude N-(2-bromo-3,4,5-trimethylphenyl)acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid.[4]

-

Monitor by TLC until the acetamide is fully consumed.

-

Cool the mixture and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the free aniline product.

-

Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.[4]

Data Summary: Comparison of Synthetic Strategies

| Parameter | Strategy A: Direct Bromination | Strategy B: Protecting Group | Rationale & Field Insights |

| Starting Material | 3,4,6-Trimethylaniline | 3,4,6-Trimethylaniline | The immediate precursor for the target molecule. |

| Key Reagent | N-Bromosuccinimide (NBS) | Acetic Anhydride, then NBS | NBS is a milder brominating agent than Br₂ for better control.[2] |

| Stoichiometry (Aniline:NBS) | 1 : 1.0 | 1 : 1.0 (on protected intermediate) | Precise stoichiometry is critical to prevent over-bromination.[3] |

| Solvent | Chloroform / Dichloromethane | Dichloromethane, then Acetic Acid | Non-polar solvents help moderate the reactivity of the direct bromination.[2] |

| Temperature | 0–5 °C | Room Temperature (for bromination) | Low temperature provides kinetic control in the highly reactive direct synthesis.[3] |

| Key Control Factor | Strict control of temperature and stoichiometry | Chemical deactivation via protection | The protecting group strategy provides inherent, robust control over reactivity. |

| Primary Byproduct | 2,6-Dibromo-3,4,6-trimethylaniline | Minimal | Over-bromination is the main side reaction to mitigate.[3] |

Part 4: Mechanistic Visualization

The following diagram illustrates the accepted mechanism for the electrophilic aromatic substitution of an aniline with NBS, highlighting the key intermediates.

Sources

2-Bromo-3,4,6-trimethylaniline structural elucidation

An in-depth technical guide for the structural elucidation of highly substituted aromatic building blocks requires a rigorous, orthogonal approach. As a Senior Application Scientist, I approach the characterization of 2-Bromo-3,4,6-trimethylaniline not merely as a checklist of analytical tests, but as a self-validating system where each technique compensates for the blind spots of the others.

This whitepaper details the causality, methodologies, and logical frameworks required to unambiguously confirm the structure and regiochemistry of this specific halogenated aniline.

Molecular Topology & Physicochemical Baseline

Before initiating any analytical workflow, we must establish the theoretical baseline of the target molecule. 2-Bromo-3,4,6-trimethylaniline (CAS: 102236-50-0) is a sterically congested, highly substituted benzene derivative. The presence of a primary amine, a heavy halogen (bromine), and three electron-donating methyl groups dictates its reactivity and its spectral signatures.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromo-3,4,6-trimethylaniline |

| CAS Registry Number | 102236-50-0 |

| Molecular Formula | C9H12BrN |

| Monoisotopic Mass | 213.0153 Da |

| SMILES String | CC1=CC(=C(C(=C1C)Br)N)C |

| Degree of Unsaturation | 4 (Benzene ring) |

Data sourced from the [1] and[2].

To validate this topology, we employ a multi-modal analytical quadrumvirate: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography (XRD).

Multi-modal analytical workflow for the structural elucidation of 2-Bromo-3,4,6-trimethylaniline.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Isotopic Signatures

The first step in our self-validating system is confirming the exact molecular formula. We utilize HRMS not just for exact mass, but for isotopic pattern analysis. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the mass spectrum of 2-Bromo-3,4,6-trimethylaniline must exhibit a distinct doublet separated by 2 Da ( [M+H]+ at m/z 214.02 and 216.02) with equal intensity. If this 1:1 doublet is absent, the molecule is not a mono-brominated species.

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to promote protonation).

-

Ionization: Inject 2 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode ( ESI+ ).

-

Acquisition: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over an m/z range of 100–1000 with a mass resolution of >60,000 .

-

Data Processing: Extract the [M+H]+ ion chromatogram. Verify that the mass error is <5 ppm compared to the theoretical monoisotopic mass of 214.0231 Da ( [C9H13BrN]+ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Regiochemical Mapping

While HRMS confirms what atoms are present, NMR dictates where they are. The benzene ring in this molecule has only one unsubstituted position (C-5). Consequently, the 1H NMR spectrum will yield a single aromatic proton peak.

However, 1D NMR alone cannot distinguish 2-Bromo-3,4,6-trimethylaniline from its positional isomers (e.g., 3-bromo-2,4,6-trimethylaniline). To solve this, we rely on 2D Heteronuclear Multiple Bond Correlation (HMBC). By observing the 3-bond ( 3JCH ) couplings from the sole aromatic proton (H-5) to the surrounding carbons, we can map the exact regiochemistry. H-5 will show strong 3J correlations to C-1 (the amine-bearing carbon) and C-3 (a methyl-bearing carbon), locking the structure into place.

Table 2: Expected 1H NMR Assignments (in CDCl3 )

| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Integration |

|---|

| 1H | C-5 | ~6.85 | Singlet (s) | 1H | | 1H | C-3, C-4, C-6 | ~2.10 - 2.40 | 3 x Singlets (s) | 9H (3H each) | | 1H | N-H (Amine) | ~3.80 | Broad Singlet (br s)| 2H |

Key 2D NMR correlations (HMBC/NOESY) establishing the regiochemistry of the aromatic ring.

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

1D Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer.

-

2D Acquisition: Acquire gradient-selected HSQC (to link protons to their direct carbons) and HMBC (to establish 2- and 3-bond carbon-proton connectivity).

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of Functional Group Verification

FT-IR acts as a rapid, orthogonal check for the functional groups suggested by NMR. The primary amine ( −NH2 ) will exhibit a characteristic doublet in the high-frequency region due to symmetric and asymmetric N−H stretching vibrations (typically between 3300 cm−1 and 3500 cm−1 ). Furthermore, the heavy C−Br bond will manifest as a sharp, distinct stretch in the fingerprint region ( 500–600 cm−1 ).

Step-by-Step FT-IR Protocol

-

Background Collection: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm−1 resolution).

-

Sample Application: Place 1–2 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

-

Acquisition: Scan from 4000 cm−1 to 400 cm−1 .

-

Analysis: Identify the N−H doublet and the low-frequency C−Br stretch to validate the presence of the bromoaniline moiety.

X-Ray Crystallography (XRD)

The Causality of 3D Spatial Confirmation

While NMR and MS provide connectivity and composition, Single-Crystal X-Ray Diffraction provides absolute 3D spatial arrangement. As demonstrated in structural studies of related compounds like p-bromoaniline, halogenated anilines often form distinct crystal lattices driven by weak van der Waals interactions and N−H⋯N or N−H⋯Br hydrogen bonding networks[3][4]. XRD will definitively prove the steric relationship between the bulky bromine atom and the adjacent methyl groups, validating the entire structural hypothesis.

Step-by-Step XRD Protocol

-

Crystallization: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of acetone and chloroform. Allow the solvent to slowly evaporate at 273 K over 48–72 hours until suitable single crystals form.

-

Mounting: Select a crystal with dimensions of approximately 0.40×0.40×0.25 mm . Mount it on a glass fiber using perfluoropolyether oil and cool it to 120 K under a nitrogen stream.

-

Data Collection: Collect diffraction intensity data using a diffractometer equipped with Mo K α radiation ( λ=0.71073A˚ ).

-

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R-factor is <5% .

Conclusion: The Self-Validating Consensus

The structural elucidation of 2-Bromo-3,4,6-trimethylaniline is achieved when all four analytical pillars align. The HRMS isotopic pattern confirms the presence of exactly one bromine atom and the correct molecular formula. The FT-IR confirms the primary amine and carbon-halogen bond. The 2D NMR HMBC correlations lock the bromine and methyl groups into their exact regiochemical positions on the benzene ring. Finally, X-ray crystallography provides the undeniable 3D proof of the molecule's atomic coordinates. When these datasets agree without contradiction, the structure is considered unambiguously elucidated.

References

-

National Center for Biotechnology Information (PubChem). "2-Bromo-3,4,6-trimethylaniline | C9H12BrN | CID 290575". PubChem Database. [Link]

-

University of Luxembourg (PubChemLite). "2-bromo-3,4,6-trimethylaniline (C9H12BrN)". PubChemLite Database.[Link]

-

ResearchGate. "Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data". ResearchGate Publications.[Link]

-

SciSpace. "Crystal Structure of β-Phenylcinnamaldehyde-4-bromoaniline". Analytical Sciences.[Link]

-

Wikipedia. "4-Bromoaniline". Wikimedia Foundation.[Link]

Sources

2-Bromo-3,4,6-trimethylaniline reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-3,4,6-trimethylaniline

Introduction

2-Bromo-3,4,6-trimethylaniline is a substituted aromatic amine that serves as a valuable, sterically-hindered building block in organic synthesis. Its chemical personality is defined by a complex interplay of electronic and steric effects from its five substituents: a powerful electron-donating amino group, three activating methyl groups, and an electron-withdrawing but ortho-para directing bromine atom. This guide offers a detailed exploration of the compound's reactivity profile and stability characteristics, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical and Safety Data

A foundational understanding begins with the compound's basic properties and associated hazards. This information is critical for safe handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-3,4,6-trimethylaniline | [1] |

| CAS Number | 102236-50-0 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| GHS Hazard Statements | H315, H319, H335 | [1] |

| Signal Word | Warning | [1] |

Hazard Summary: 2-Bromo-3,4,6-trimethylaniline is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling[2]. All manipulations should be performed in a well-ventilated fume hood[2].

Reactivity Profile: A Synthesis of Steric and Electronic Effects

The reactivity of 2-Bromo-3,4,6-trimethylaniline is not straightforward. The substituents create a unique electronic and steric environment that dictates the outcome of various chemical transformations.

Caption: A map of the primary reactive sites on 2-Bromo-3,4,6-trimethylaniline.

Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom makes it a primary center for nucleophilic attack and oxidation.

-

Diazotization: As a primary aromatic amine, the compound readily undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt[3][4]. This intermediate is exceptionally versatile. The diazonium group can be displaced by a wide array of nucleophiles in reactions such as the Sandmeyer reaction, enabling the introduction of halides (Cl, I), cyano, and hydroxyl groups[4]. The significant steric hindrance from the ortho-bromo and methyl groups does not prevent this reaction but may require careful control of conditions to ensure complete conversion[5].

-

N-Acylation and N-Alkylation: The amino group can act as a nucleophile, reacting with acylating or alkylating agents. However, its nucleophilicity is significantly diminished by steric hindrance. The flanking bromo and methyl groups at the C2 and C6 (equivalent) positions shield the nitrogen atom, making it less accessible to electrophiles compared to less substituted anilines like 2,3,4-trimethylaniline[6]. Consequently, forcing conditions (e.g., higher temperatures, stronger reagents) may be necessary to achieve high yields in these transformations.

-

Oxidation: Anilines are susceptible to oxidation, and this compound is no exception. Oxidizing agents can convert the amino group into various oxidation states, potentially leading to the formation of nitroso, nitro, or azoxy compounds, and can also cause polymerization, resulting in colored impurities[7][8][9]. This reactivity is a critical consideration during synthesis and storage. Studies on substituted anilines show that electron-donating groups, like the three methyl groups present here, can increase the rate of oxidation[10].

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is highly activated towards electrophilic attack due to the combined electron-donating effects of the amino and three methyl groups. The directing effects are as follows:

-

-NH₂ group: Strongly activating, ortho- and para-directing.

-

-CH₃ groups: Activating, ortho- and para-directing.

-

-Br group: Deactivating but ortho- and para-directing.

When considering the available positions on the ring, the C5 position is the only one not occupied by a substituent. The powerful directing effect of the amino group to its para position (C5) and the ortho-directing effect of the C4-methyl group converge on this same C5 position. Therefore, electrophilic aromatic substitution (e.g., nitration, sulfonation, further halogenation) is overwhelmingly directed to the C5 position. The high degree of activation suggests that mild reaction conditions should be employed to prevent over-reaction or side reactions[11].

Cross-Coupling Reactions

The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organohalides with boronic acids, is a prime example[12]. Despite the steric hindrance around the C-Br bond, successful couplings of unprotected ortho-bromoanilines have been reported, often requiring specific palladium catalysts and ligands (e.g., CataCXium A palladacycle) to achieve high yields[12]. This pathway is invaluable for constructing complex biaryl structures, which are common motifs in pharmaceuticals.

Stability Analysis and Handling

The long-term viability and safe handling of 2-Bromo-3,4,6-trimethylaniline depend on its stability under various environmental conditions. While specific data for this exact isomer is limited, a robust profile can be inferred from studies on analogous compounds like 4-bromoaniline[13].

-

Thermal Stability: Bromoanilines are relatively stable at ambient temperatures but will decompose at elevated temperatures. For 4-bromoaniline, significant decomposition begins to accelerate above 200°C[13]. Given the additional methyl groups, which can also be sites for oxidation, it is prudent to avoid prolonged exposure to high heat.

-

Photostability: Aromatic amines, in general, are sensitive to light. Exposure to UV radiation can induce photodegradation, leading to the formation of colored by-products[13][14]. To maintain purity and prevent decomposition, the compound should always be stored in amber or opaque containers, protected from direct light.

-

Chemical Stability: The compound is unstable in the presence of strong oxidizing agents due to the reactivity of the aniline moiety[7][8]. It is also reported that bromoanilines can be unstable in strongly acidic or alkaline solutions, where hydrolysis or other reactions can occur[13]. It is most stable under neutral conditions.

-

Storage Recommendations: Based on its reactivity and stability profile, 2-Bromo-3,4,6-trimethylaniline should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photodegradation[13].

Caption: A decision workflow for the proper storage and handling of the compound.

Experimental Protocols

The following protocols are generalized procedures based on established methods for similarly substituted anilines and serve as a starting point for optimization.

Protocol 1: Diazotization and Sandmeyer Reaction (Iodination)

This protocol details the conversion of the amino group to an iodo group, a common transformation in medicinal chemistry.

Caption: Experimental workflow for the diazotization and iodination of an aniline.

Methodology:

-

Preparation: In a three-necked flask equipped with a stirrer and thermometer, suspend 2-Bromo-3,4,6-trimethylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid[5]. Cool the resulting slurry to 0-5°C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cold aniline suspension, ensuring the internal temperature does not exceed 5°C[3][15]. The reaction is exothermic.

-

Monitoring: After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Sandmeyer Reaction: In a separate flask, dissolve potassium iodide (KI, 1.2 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench any excess nitrous acid with a solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

2-Bromo-3,4,6-trimethylaniline is a highly functionalized aromatic intermediate with a nuanced reactivity profile. The amino group serves as a key site for diazotization and, albeit sterically hindered, N-functionalization. The heavily substituted aromatic ring is primed for electrophilic attack specifically at the C5 position, while the C-Br bond offers a reliable handle for modern cross-coupling reactions. Its stability is compromised by light, heat, and oxidizing conditions, necessitating careful storage and handling. By understanding and leveraging these distinct chemical characteristics, researchers can effectively employ this compound as a strategic building block in the synthesis of complex molecular targets in the pharmaceutical and materials science industries.

References

- D. M. Holton and H. B. Dunford. (1978). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry, 56(16), 2099-2104.

- D. Abirami and T.K. Krishnamoorthy. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals.

- Li, Y., et al. (2012). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Accounts of Chemical Research.

- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.

- Holton, D. M., & Dunford, H. B. (1978). Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. ResearchGate.

-

PubChem. (n.d.). 2-Bromo-3,4,6-trimethylaniline. National Center for Biotechnology Information. Available at: [Link]

- K. L. Johannes, et al. (2023). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv.

-

PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2,4,6-trimethylaniline. National Center for Biotechnology Information. Available at: [Link]

- PubChemLite. (n.d.). 2-bromo-3,4,6-trimethylaniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-2,4,6-trimethylaniline.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylaniline.

- S. C. Pati, et al. (1983). Kinetics of oxidation of p-bromoaniline by chromic acid. ResearchGate.

- Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trimethylaniline.

- Tokyo Chemical Industry. (n.d.). 3-Bromo-2,4,6-trimethylaniline.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dibromo-3,4,5-trimethylaniline.

- BenchChem. (2025). Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols: Diazotization of 2,6-Dibromo-3,4,5-trimethylaniline.

- Oxford Lab Fine Chem. (n.d.). MSDS for p-Bromoaniline.

-

NIST. (n.d.). 3-Bromo-2,4,6-trimethylaniline. NIST Chemistry WebBook. Available at: [Link]

-

G. A. Olah, et al. (2010). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. Available at: [Link]

-

J. A. T. Romero, et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

G. J. Fox, et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available at: [Link]

-

WorldOfChemicals. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

-

M. N. Arshad, et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

-

A. A. Jarah, et al. (2021). The diazotization process. ResearchGate. Available at: [Link]

-

S. A. Meshalkin, et al. (2020). Highly effective synthesis of model 6‐substitued‐2‐bromo‐N,N‐dimethylanilines. ResearchGate. Available at: [Link]

-

N. G. A. L. N. de la Rosa, et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. BOA. Available at: [Link]

- CN1800143A - 2,4,6-trimethylaniline synthesis method. (2006). Google Patents.

-

Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Available at: [Link]

-

OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Available at: [Link]

-

A. M. Jones. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

Sources

- 1. 2-Bromo-3,4,6-trimethylaniline | C9H12BrN | CID 290575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 14. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

2-Bromo-3,4,6-trimethylaniline derivatives and analogs

[style="filled",

Catalytic cycle of Buchwald-Hartwig amination utilizing 2-Bromo-3,4,6-trimethylaniline.

Applications in Drug Development

The strategic incorporation of 2-bromo-3,4,6-trimethylaniline derivatives into pharmaceutical pipelines is driven by two primary applications:

-

Kinase Inhibitor Scaffolds: The bulky trimethylated aromatic ring is an exceptional motif for occupying deep, hydrophobic allosteric pockets in kinase enzymes (such as p38 MAP kinase or BCR-ABL). The steric twist induced by the ortho substituents restricts the rotational degrees of freedom of the molecule. By locking the drug into its bioactive conformation prior to binding, the entropic penalty of target engagement is drastically reduced, leading to higher binding affinities ( Kd ) and improved target selectivity.

-

Bulky Ligand Design: In organometallic chemistry, reduced derivatives of this aniline are premier precursors for unsymmetrical N-heterocyclic carbenes (NHCs). The extreme steric shielding provided by the 3,4,6-trimethyl pattern creates a highly specific chiral pocket around the metal center, which is highly prized in asymmetric transition-metal catalysis for synthesizing chiral active pharmaceutical ingredients (APIs) .

Workflow for diversifying 2-Bromo-3,4,6-trimethylaniline scaffolds in drug discovery.

References

Unlocking the Therapeutic Potential of 2-Bromo-3,4,6-trimethylaniline: A Technical Guide for Medicinal Chemists

Abstract

The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1] This technical guide delves into the untapped potential of a unique member of this class: 2-Bromo-3,4,6-trimethylaniline. While direct biological data for this compound is nascent, its structural features—a bromine-substituted, sterically hindered aniline ring—suggest a compelling starting point for drug discovery campaigns. This document provides a comprehensive exploration of its potential applications, grounded in the established activities of structurally related molecules. We will explore its promise in oncology as a kinase inhibitor, its potential as an antimicrobial agent, and its prospects in developing novel anti-inflammatory drugs. Each section is supported by detailed, field-proven experimental protocols to empower researchers in their quest for new therapeutic entities.

Introduction to 2-Bromo-3,4,6-trimethylaniline: A Scaffold of Opportunity

2-Bromo-3,4,6-trimethylaniline is a halogenated aromatic amine characterized by a bromine atom and three methyl groups adorning the aniline ring.[2] This specific substitution pattern bestows upon the molecule a distinct set of steric and electronic properties that are of significant interest to the medicinal chemist. The electron-withdrawing nature of the bromine atom, coupled with the electron-donating and sterically demanding methyl groups, creates a unique chemical environment that can be exploited for targeted drug design.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery endeavor. The table below summarizes the key computed and experimental data for 2-Bromo-3,4,6-trimethylaniline.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | PubChem[3] |

| Molecular Weight | 214.10 g/mol | PubChem[3] |

| IUPAC Name | 2-bromo-3,4,6-trimethylaniline | PubChem[3] |

| CAS Number | 102236-50-0 | PubChem[3] |

| Appearance | White to light yellow or light orange powder/crystal | Tokyo Chemical Industry[4] |

| Melting Point | 36.0 to 40.0 °C | Tokyo Chemical Industry[4] |

Potential Application in Oncology: A New Frontier for Kinase Inhibitors

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The core hypothesis is that the 2-bromo-3,4,6-trimethylaniline moiety can serve as a novel scaffold for ATP-competitive kinase inhibitors. The aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituted aromatic ring can be tailored to achieve selectivity and potency.

The Rationale: Learning from Substituted Anilines in Oncology

Numerous FDA-approved kinase inhibitors feature a substituted aniline core. These molecules function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. The specific substitution pattern on the aniline ring is critical for modulating target specificity and pharmacokinetic properties. The bromine atom in 2-Bromo-3,4,6-trimethylaniline can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

The proposed mechanism of action for derivatives of 2-Bromo-3,4,6-trimethylaniline involves competitive inhibition of ATP binding to the target kinase. The diagram below illustrates this concept.

Caption: Proposed mechanism of kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of a test compound against a target kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Target kinase (e.g., recombinant human GSK-3β)

-

Kinase substrate (e.g., a specific peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-Bromo-3,4,6-trimethylaniline or its derivatives in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the target kinase, diluted in kinase assay buffer, to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP (at or near their respective Km concentrations) to each well.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

-

ADP Detection:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential as an Antimicrobial Agent

The presence of a halogen, particularly bromine, on an aromatic scaffold is a common feature in many natural and synthetic antimicrobial compounds.[1] This suggests that 2-Bromo-3,4,6-trimethylaniline could serve as a valuable starting point for the development of novel antibacterial and antifungal agents.

The Rationale: Halogenated Aromatics in Antimicrobial Drug Discovery

Halogenation of a lead compound can significantly impact its antimicrobial activity by altering its electronic properties, lipophilicity, and ability to interact with biological targets. Brominated compounds, in particular, have demonstrated a broad spectrum of antimicrobial activities. The trimethyl substitution pattern on the aniline ring of 2-Bromo-3,4,6-trimethylaniline can further enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Proposed Workflow for Antimicrobial Evaluation

The following workflow outlines the key steps in evaluating the antimicrobial potential of 2-Bromo-3,4,6-trimethylaniline and its derivatives.

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of microorganisms.[3][5][6][7]

Materials:

-

Test compound (2-Bromo-3,4,6-trimethylaniline or derivatives)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Prospects in Anti-inflammatory Drug Development

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for novel anti-inflammatory agents. Substituted anilines have been explored as scaffolds for anti-inflammatory drugs, often targeting key enzymes and signaling pathways in the inflammatory cascade.

The Rationale: Targeting Inflammatory Pathways with Aniline Derivatives

Aniline-based compounds have been shown to modulate inflammatory responses by inhibiting enzymes such as cyclooxygenases (COX) and by interfering with pro-inflammatory signaling pathways like NF-κB. The unique electronic and steric features of 2-Bromo-3,4,6-trimethylaniline may allow for the design of selective inhibitors of key inflammatory mediators.

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

Synthesis of 2-Bromo-3,4,6-trimethylaniline

The synthesis of 2-Bromo-3,4,6-trimethylaniline can be achieved through the electrophilic bromination of 3,4,6-trimethylaniline. The use of a mild brominating agent such as N-bromosuccinimide (NBS) is recommended to control the regioselectivity and prevent over-bromination.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 2-Bromo-3,4,6-trimethylaniline.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

3,4,6-trimethylaniline

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 3,4,6-trimethylaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

NBS Addition: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Directions

2-Bromo-3,4,6-trimethylaniline represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique substitution pattern offers a compelling starting point for the design of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The experimental protocols provided in this guide offer a clear roadmap for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the biological assays outlined herein. Such efforts will undoubtedly shed light on the structure-activity relationships and pave the way for the development of new and effective therapeutic agents.

References

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

-

Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum. [Link]

-

Macrophage Inflammatory Assay. (2013). Bio-protocol. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). Molecules. [Link]

-

2-Bromo-3,4,6-trimethylaniline. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-3,4,6-trimethylaniline | C9H12BrN | CID 290575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3,4,6-trimethylaniline: A Comprehensive Technical Guide on Safety, Handling, and Toxicological Profiling

Executive Summary

In modern drug discovery and complex organic synthesis, halogenated aniline derivatives like 2-Bromo-3,4,6-trimethylaniline (CAS: 102236-50-0) serve as critical, sterically hindered building blocks. While the trimethyl substitution provides unique regiocontrol for cross-coupling and electrophilic aromatic substitution reactions, the presence of the primary amine conjugated with a halogenated aromatic ring imparts significant toxicological risks.

As a Senior Application Scientist, I approach the handling of such compounds not as a rigid checklist, but as a predictable system of chemical interactions. Understanding the causality behind the toxicity—specifically its capacity for metabolic bioactivation—is essential for designing self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Physicochemical & Hazard Profiling

Before handling 2-Bromo-3,4,6-trimethylaniline, it is critical to establish its baseline physical and hazard profile. Like many heavily substituted anilines, it is highly lipophilic, allowing for rapid dermal absorption.

Table 1: Chemical and Hazard Summary

| Property / Classification | Data / Description |

| Chemical Name | 2-Bromo-3,4,6-trimethylaniline |

| CAS Number | 102236-50-0 |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.10 g/mol |

| Primary Exposure Routes | Dermal absorption, inhalation of aerosols/dust, ingestion[1]. |

| GHS Hazard Statements | H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled.H373: May cause damage to organs (blood, spleen) through prolonged exposure.H410: Very toxic to aquatic life[2]. |

| Target Organ Toxicity | Hematopoietic system (erythrocytes), Spleen, Liver[3]. |

The Causality of Toxicity: Mechanism of Methemoglobinemia

The primary acute hazard of 2-Bromo-3,4,6-trimethylaniline—and halogenated anilines in general—is not direct corrosivity, but methemoglobinemia [4].

When absorbed systemically, the parent compound is not the primary toxicant. Instead, it undergoes hepatic metabolism via Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1). This enzymatic oxidation converts the primary amine into a highly reactive N-hydroxylamine metabolite[5].

This intermediate undergoes rapid auto-oxidation to form a nitroso derivative. In the bloodstream, these nitroso compounds act as potent oxidizing agents, stripping electrons from the ferrous iron (Fe²⁺) in hemoglobin and converting it to ferric iron (Fe³⁺)[3]. The resulting methemoglobin is incapable of binding oxygen, leading to insidious, "silent" cellular hypoxia. Because the nitroso intermediate can be enzymatically reduced back to the N-hydroxylamine by methemoglobin reductase, a single molecule of the metabolite can continuously redox-cycle, amplifying the oxidative damage[6].

Caption: Metabolic bioactivation of halogenated anilines leading to methemoglobinemia and genotoxicity.